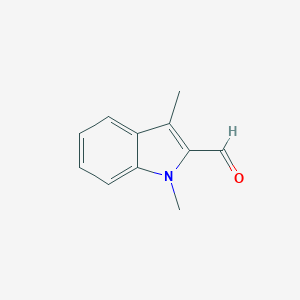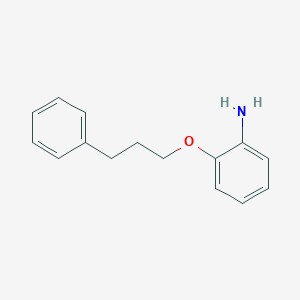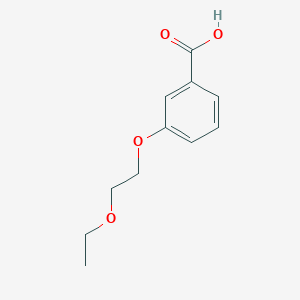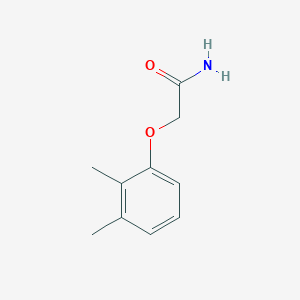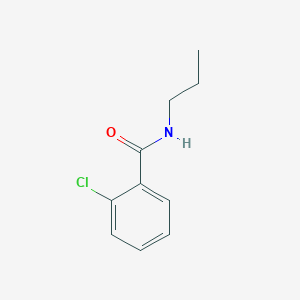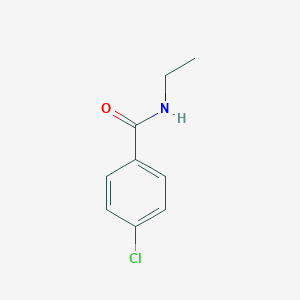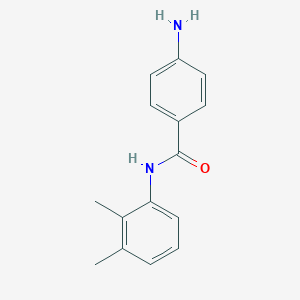
Bis(4-iodophenyl)methane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-iodophenyl)methane, also known as 4,4'-dimethyldiphenylmethane, is a chemical compound that belongs to the family of diarylmethanes. It has been widely used in scientific research due to its unique properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Bis(4-iodophenyl)methane is not fully understood, but it has been proposed that it acts by inducing oxidative stress and DNA damage in target cells. It has also been reported to inhibit the activity of certain enzymes involved in cell proliferation and survival, leading to apoptosis or cell death.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of bacterial and viral growth, the induction of apoptosis in cancer cells, and the modulation of immune responses. It has also been reported to exhibit anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Bis(4-iodophenyl)methane in lab experiments include its high purity, stability, and ease of synthesis. It is also relatively inexpensive compared to other compounds with similar properties. However, its limitations include its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are several future directions for the use of Bis(4-iodophenyl)methane in scientific research. One potential application is in the development of new antimicrobial agents, as it has been shown to exhibit potent activity against a range of bacterial and viral pathogens. Another direction is in the development of new anticancer drugs, as it has been shown to induce apoptosis in cancer cells. Additionally, this compound could be used as a fluorescent probe for the detection of metal ions in biological systems, or as a ligand for the preparation of metal complexes with potential applications in catalysis or materials science.
Conclusion
This compound is a versatile and promising compound with potential applications in various scientific fields. Its unique properties and potential for drug discovery make it an important subject of research. Further studies are required to fully understand its mechanism of action and to explore its potential applications in medicine, materials science, and other fields.
Métodos De Síntesis
Bis(4-iodophenyl)methane can be synthesized through the reaction of 4-iodobenzyl chloride with benzene in the presence of a Lewis acid catalyst. The reaction proceeds through Friedel-Crafts alkylation, and the product is obtained in high yield and purity. Other methods of synthesis have also been reported, including the reaction of 4-iodobenzyl bromide with benzene in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
Bis(4-iodophenyl)methane has been used in various scientific research applications, including the development of new materials, organic synthesis, and medicinal chemistry. It has been reported to exhibit potent antimicrobial, antiviral, and anticancer activities, making it a promising candidate for drug discovery. In addition, this compound has been used as a fluorescent probe for the detection of metal ions and as a ligand for the preparation of metal complexes.
Propiedades
| 23055-78-9 | |
Fórmula molecular |
C13H10I2 |
Peso molecular |
420.03 g/mol |
Nombre IUPAC |
1-iodo-4-[(4-iodophenyl)methyl]benzene |
InChI |
InChI=1S/C13H10I2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h1-8H,9H2 |
Clave InChI |
AWNHELPYJJKYDP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)I)I |
SMILES canónico |
C1=CC(=CC=C1CC2=CC=C(C=C2)I)I |
| 23055-78-9 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid](/img/structure/B183813.png)

